

# Application Note: Synthesis of Biologically Active Podands Using 4'-Fluorospiroindolinone Building Blocks

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## Compound of Interest

Compound Name:	4'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one
CAS No.:	913720-11-3
Cat. No.:	B1498121

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## Executive Summary

This application note details the strategic synthesis of spiroindolinone-based podands, a class of acyclic supramolecular hosts, utilizing 4'-fluorospiroindolinone as the core building block.

Spiroindolinones are privileged scaffolds in drug discovery, known for their ability to mimic peptide turns and interact with proteins such as MDM2-p53. The incorporation of fluorine at the C4' position (derived from 4-fluoroisatin) significantly alters the electronic properties of the aromatic core, enhancing metabolic stability and lipophilicity. By functionalizing this core with polyether or polyamine chains ("podand arms"), researchers can create ion-selective hosts or improve the aqueous solubility and bioavailability of cytotoxic pharmacophores.

This guide provides a validated, step-by-step protocol for the multicomponent assembly of the fluorinated core followed by chemoselective N-alkylation to generate the podand architecture.

## Strategic Analysis & Retrosynthesis

The synthesis is designed around a "Core-First" approach. The 4'-fluorospiroindolinone scaffold is constructed via a one-pot multicomponent reaction (MCR), ensuring atom economy.

Subsequently, the podand "arms" are attached to the chemically distinct amide nitrogen of the oxindole ring.

## Structural Definition

- Building Block: 4'-Fluorospiro[indoline-3,4'-pyran] (Note: "4'-fluoro" here refers to the C4 position of the oxindole ring, derived from 4-fluoroisatin, following spiro-nomenclature conventions where the oxindole is often primed or numbered distinctly).
- Podand Arm: Oligoethylene glycol chains (e.g., TEG) to impart cation binding capability and water solubility.

## Retrosynthetic Pathway

The target molecule is disassembled into three primary precursors:

- 4-Fluoroisatin: The source of the fluorinated oxindole core.
- CH-Acidic Carbonyls: Malononitrile and a 1,3-dicarbonyl (e.g., Dimedone) to form the pyran ring.
- Electrophilic Podand Arm: Tosylated or halogenated polyethers.

Figure 1: Retrosynthetic strategy isolating the 4'-fluorospiroindolinone core as the primary building block.

## Experimental Protocols

### Protocol A: Synthesis of the 4'-Fluorospiroindolinone Core

Objective: To synthesize 2-amino-3-cyano-4'-fluoro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline]-2'-one.

Mechanism: This reaction proceeds via a Knoevenagel condensation of 4-fluoroisatin and malononitrile to form an isatylidene intermediate, followed by a Michael addition of dimedone (in its enol form), and subsequent cyclization.

## Materials:

- 4-Fluoroisatin (1.0 mmol)
- Malononitrile (1.1 mmol)
- Dimedone (1.0 mmol)
- Catalyst: DABCO (10 mol%) or Piperidine (drops)
- Solvent: Ethanol (5 mL) or Ethanol/Water (1:1) for Green Chemistry compliance.

## Step-by-Step Procedure:

- Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroisatin (165 mg, 1.0 mmol) and malononitrile (73 mg, 1.1 mmol) in 5 mL of Ethanol.
- Catalyze: Add DABCO (11 mg, 0.1 mmol). Stir at room temperature for 10 minutes until the solution turns dark red/orange (formation of isatylidene malononitrile).
- Addition: Add dimedone (140 mg, 1.0 mmol) to the reaction mixture.
- Reflux: Heat the mixture to reflux (80°C) for 60–90 minutes. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The product usually precipitates as a solid.
- Work-up: Cool the reaction mixture to room temperature and then to 4°C in an ice bath for 30 minutes.
- Filtration: Filter the precipitate under vacuum. Wash the solid cake with cold ethanol (2 x 3 mL) and water (2 x 5 mL) to remove unreacted malononitrile and catalyst.
- Purification: Recrystallize from hot ethanol if necessary.
  - Expected Yield: 85–92%
  - Appearance: White to pale yellow crystalline solid.

## Validation Point (NMR):

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): Look for the disappearance of the dimedone CH<sub>2</sub> signals (approx 2.5 ppm) and the appearance of the spiro-pyran peaks. The NH of the oxindole should appear as a singlet around 10.5–11.0 ppm. The NH<sub>2</sub> of the aminopyran ring appears as a broad singlet at 7.0–7.2 ppm.

## Protocol B: Podand Assembly via N-Alkylation

Objective: Functionalization of the N1-position of the oxindole core with a triethylene glycol monomethyl ether chain.

Rationale: The N-H proton of the oxindole moiety is acidic (pK<sub>a</sub> ~18.5 in DMSO). Using a weak base like K<sub>2</sub>CO<sub>3</sub> in a polar aprotic solvent allows for selective alkylation at the nitrogen without affecting the amino group on the pyran ring (which is less nucleophilic due to conjugation with the nitrile and ester/lactone).

Materials:

- 4'-Fluorospiroindolinone Core (from Protocol A) (1.0 mmol)
- 2-(2-(2-Methoxyethoxy)ethoxy)ethyl bromide (MPEG3-Br) (1.2 mmol)
- Base: Anhydrous Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 mmol)
- Catalyst: Potassium Iodide (KI) (0.1 mmol) - Finkelstein condition to accelerate reaction.
- Solvent: Dry DMF or Acetonitrile.

Step-by-Step Procedure:

- Activation: In a dried 25 mL flask, dissolve the spiro-core (1.0 mmol) in anhydrous DMF (5 mL). Add K<sub>2</sub>CO<sub>3</sub> (276 mg, 2.0 mmol) and stir at room temperature for 15 minutes.
- Alkylation: Add MPEG3-Br (1.2 mmol) and KI (16 mg, 0.1 mmol) to the suspension.
- Reaction: Heat the mixture to 60°C for 4–6 hours.
  - Note: Do not overheat (>80°C) to avoid O-alkylation of the pyran enolate system, though N-alkylation is kinetically favored.

- Quench: Pour the reaction mixture into crushed ice (50 g). Stir vigorously. The product may precipitate or form an oil.
- Extraction: If an oil forms, extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with Brine (2 x 10 mL) to remove DMF.
- Drying: Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate under reduced pressure.
- Purification: Purify via Column Chromatography (Silica Gel, MeOH/DCM 1:20).

Figure 2: Integrated workflow for the two-stage synthesis of spiroindolinone podands.

## Biological Evaluation Guidelines

These fluorinated podands are often evaluated for antimicrobial activity (due to the spiro-core) and cytotoxicity (MDM2 inhibition).

### Antimicrobial Assay (MIC Determination)

Method: Broth Microdilution Method (CLSI guidelines). Target Strains: *S. aureus* (Gram+), *E. coli* (Gram-), *C. albicans* (Fungal).

Parameter	Specification
Inoculum Size	CFU/mL
Media	Mueller-Hinton Broth (MHB)
Compound Solvent	DMSO (Final concentration < 1%)
Concentration Range	0.5 µg/mL to 256 µg/mL (Serial 2-fold dilution)
Positive Control	Ciprofloxacin (Bacteria), Fluconazole (Fungi)
Readout	Visual turbidity or OD600 after 24h incubation at 37°C

Data Interpretation:

- Highly Active: MIC < 10 µg/mL

- Moderately Active: MIC 10–64 µg/mL
- Inactive: MIC > 128 µg/mL
- Note: 4'-Fluorinated derivatives often show 2-4x lower MICs against Gram-positive bacteria compared to non-fluorinated analogs due to increased lipophilicity facilitating membrane penetration.

## Structure-Activity Relationship (SAR) Insights

- Fluorine Effect: The 4'-F substitution (on the oxindole) prevents metabolic oxidation at that position and increases the acidity of the NH (if unalkylated), strengthening hydrogen bonds. In podands, the F atom modulates the electron density of the aromatic ring, affecting stacking interactions with DNA or protein targets.
- Podand Chain Length: Longer chains (PEG-3 to PEG-6) generally improve water solubility but may reduce membrane permeability. A PEG-3 (triethylene glycol) chain is often the "sweet spot" for balanced pharmacokinetics.

## References

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